molecular formula C16H21ClIN3O4S B608373 K-Ras(G12C) 抑制剂 9 CAS No. 1469337-91-4

K-Ras(G12C) 抑制剂 9

货号 B608373
CAS 编号: 1469337-91-4
分子量: 513.7755
InChI 键: ZGUSBCDCZNBNQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

K-Ras(G12C) inhibitor 9 is an allosteric inhibitor of oncogenic K-Ras(G12C) . It belongs to a series of small molecules that irreversibly bind to a common oncogenic mutant K-Ras(G12C) and block K-Ras(G12C) interactions . Some of these molecules decrease viability and increase apoptosis of G12C-containing cancer cell lines .


Chemical Reactions Analysis

K-Ras(G12C) inhibitor 9 is known to bind irreversibly to the mutant cysteine residue in oncogenic KRAS G12C . This mechanism of action surmounts the pharmacological problem of attempting to competitively inhibit GTP/GDP binding which occurs with picomolar affinities at RAS proteins .

科学研究应用

Oncology (Cancer Research)

  • K-Ras(G12C) inhibitor 9 is used in the field of oncology, particularly in the study of cancers driven by mutations in the KRAS gene .
  • The inhibitor is designed to bind specifically to the KRAS-G12C mutant protein, which is present in roughly 10–20% of Ras-driven cancers and in an estimated 50% of Ras-mutated lung adenocarcinomas .
  • The inhibitor is used in vitro and competes with GTP and GDP for binding to the oncogenic K-Ras(G12C) mutant, blocking the association of B-Raf and C-Raf with K-Ras(G12C) .
  • The results of using K-Ras(G12C) inhibitor 9 have been promising, with clinical trials showing improvements in the treatment of cancers with KRAS-G12C mutations . However, resistance to the therapy is a major challenge, with many patients not responding due to intrinsic or acquired resistance caused by cellular, molecular, and genetic mechanisms .

Immunotherapy

  • K-Ras(G12C) inhibitors can lead to the presentation of drug-modified neoantigens by class I MHC . A bispecific T cell engager that recognizes these neoantigens elicits a cytotoxic T cell response against KRAS G12C cells, including those resistant to direct KRAS G12C inhibition . This application is significant in the field of immunotherapy, where the body’s immune system is used to fight cancer.

Development of New Therapeutics

  • Scientists are developing a new class of KRAS-targeting therapeutics following the first two approved drugs in 2021 and 2022 . The potential sales with these drugs are a big driver of development for companies, considering Krazati and Lumakras are forecast to reach combined sales of up to $3 billion in 2029 .

Xenograft Models

  • Both RMC-6236 and RMC-6291 have demonstrated to effectively suppress RAS pathway activation in vivo, leading to durable tumor regression in cell line derived and patient derived xenograft models of KRAS-driven tumors . This application is significant in the field of preclinical cancer research, where xenograft models are used to study the behavior of cancer cells in a living organism.

Precision Medicine

  • Identifying specific types of KRAS mutations in combination with other gene mutations may provide information about disease aggressiveness or drug sensitivity . This is significant in the field of precision medicine or personalized care .

Metabolic Studies

  • Oncogenic KRAS promotes the upregulation of the glucose transporter GLUT1, which enhances the uptake of glucose by cancer cells, in addition to other glycolytic enzymes such as HK1, HK2, and LDHA . This application is significant in the field of cancer metabolism, where the metabolic pathways of cancer cells are studied.

安全和危害

The safety data sheet for K-Ras(G12C) inhibitor 9 indicates that it is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It also indicates a possible risk of impaired fertility and harm to an unborn child .

属性

IUPAC Name

N-[1-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperidin-4-yl]ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUSBCDCZNBNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClIN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

K-Ras(G12C) inhibitor 9

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。